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Compound of Interest

Compound Name: Atto 465 NHS ester

Cat. No.: B1261320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Atto 465 NHS ester is a fluorescent labeling reagent belonging to the rhodamine family of

dyes.[1][2][3] It is characterized by its strong absorption, high fluorescence quantum yield, and

significant thermal and photochemical stability.[1][4] These properties make it an excellent

candidate for sensitive fluorescence-based applications, including single-molecule detection

and high-resolution microscopy. The N-hydroxysuccinimidyl (NHS) ester functional group

allows for the straightforward and efficient labeling of antibodies and other proteins by forming

a stable amide bond with primary amino groups, such as the ε-amino group of lysine residues.

Properly controlling the conjugation efficiency is critical to ensure the optimal performance of

the labeled antibody. Over-labeling can lead to protein aggregation and a potential decrease in

fluorescence (quenching), while under-labeling may result in a low signal-to-noise ratio in

immunoassays. These application notes provide a detailed protocol for the conjugation of Atto
465 NHS ester to antibodies, methods for determining the efficiency of the conjugation, and

troubleshooting guidelines.

Properties of Atto 465
A summary of the key spectral and physical properties of Atto 465 is provided in the table

below.
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Property Value

Molecular Weight (NHS Ester) 493 g/mol

Absorption Maximum (λabs) 453 nm

Extinction Coefficient (εmax) 7.5 x 104 M-1cm-1

Emission Maximum (λfl) 506 nm

Fluorescence Quantum Yield (ηfl) 70%

Fluorescence Lifetime (τfl) 5.0 ns

Correction Factor (CF260) 1.09

Correction Factor (CF280) 0.48

Experimental Protocols
Antibody Preparation
Prior to conjugation, it is crucial to ensure the antibody solution is in an appropriate buffer.

Buffer Requirements: The buffer must be free of primary amines, such as Tris, glycine, or

ammonium salts, as these will compete with the antibody for reaction with the Atto 465 NHS
ester.

Recommended Buffer: A 0.1 M sodium bicarbonate buffer with a pH of 8.3 is recommended

for optimal labeling. The optimal pH range for the reaction is between 8.0 and 9.0.

Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange

using dialysis or a suitable spin desalting column.

Antibody Concentration: For efficient labeling, the antibody concentration should be at least 2

mg/mL. Lower concentrations will decrease the labeling efficiency.

Atto 465 NHS Ester Stock Solution Preparation
The Atto 465 NHS ester is moisture-sensitive and should be handled accordingly.
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Equilibrate the vial of Atto 465 NHS ester to room temperature before opening to prevent

moisture condensation.

Prepare the stock solution immediately before use.

Dissolve the Atto 465 NHS ester in anhydrous, amine-free dimethylformamide (DMF) or

dimethyl sulfoxide (DMSO) to a concentration of 2 mg/mL.

Antibody Conjugation Reaction
The molar ratio of Atto 465 NHS ester to the antibody will determine the final degree of

labeling (DOL).

Dye-to-Protein Molar Ratio: The optimal molar ratio can vary between different proteins. A

titration is recommended to determine the ideal ratio for a specific antibody and application.

As a starting point, a 3-fold molar excess of the dye typically results in a DOL of 2-3.

Reaction Setup:

Add the calculated volume of the Atto 465 NHS ester stock solution to the prepared

antibody solution while gently vortexing.

Incubate the reaction mixture for 1 hour at room temperature, protected from light. In many

instances, the reaction is complete within 5-10 minutes.
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Figure 1: Workflow for Atto 465 NHS Ester Antibody Conjugation.

Purification of the Labeled Antibody
It is essential to remove any unreacted Atto 465 NHS ester from the antibody-dye conjugate.

Method: Gel permeation chromatography is the recommended method for purification. A

Sephadex G-25 column is commonly used.

Procedure:
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Equilibrate the Sephadex G-25 column with a suitable buffer, such as phosphate-buffered

saline (PBS) at pH 7.2-7.4.

Apply the reaction mixture to the top of the column.

Elute the column with the equilibration buffer.

The first colored band to elute is the labeled antibody. The second, slower-moving colored

band is the free, unreacted dye.

Collect the fractions containing the labeled antibody.

Storage of the Conjugate
Proper storage is crucial to maintain the stability of the labeled antibody.

Store the purified conjugate under the same conditions as the unlabeled antibody.

For short-term storage, 4°C is suitable. A preservative such as 2 mM sodium azide can be

added.

For long-term storage, aliquot the conjugate and store at -20°C to prevent repeated freeze-

thaw cycles.

Protect the conjugate from light.

Determining Conjugation Efficiency: Degree of
Labeling (DOL)
The DOL, or the dye-to-protein ratio, is a measure of the average number of dye molecules

conjugated to each antibody molecule. It can be calculated using spectrophotometry.

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the

absorption maximum of Atto 465, which is 453 nm (Amax).

Calculate the concentration of the dye using the Beer-Lambert law: Dye Concentration (M) =

Amax / (εmax * path length)
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εmax for Atto 465 = 75,000 M-1cm-1

Calculate the corrected absorbance of the protein at 280 nm, accounting for the dye's

absorbance at this wavelength: Corrected A280 = A280 - (Amax * CF280)

CF280 for Atto 465 = 0.48

Calculate the concentration of the antibody: Antibody Concentration (M) = Corrected A280 /

(εprotein * path length)

εprotein for a typical IgG antibody at 280 nm is ~210,000 M-1cm-1.

Calculate the Degree of Labeling (DOL): DOL = Dye Concentration / Antibody Concentration

Quantitative Data on Conjugation Efficiency
The following table provides illustrative data on how the initial dye-to-protein molar ratio in the

conjugation reaction can influence the final Degree of Labeling (DOL). This data is based on a

typical IgG antibody at a concentration of 2 mg/mL in a 0.1 M sodium bicarbonate buffer at pH

8.3.

Initial Dye:Protein Molar
Ratio

Resulting Degree of
Labeling (DOL)

Observations

2:1 1.0 - 2.0

Low labeling, suitable for

applications sensitive to

antibody modification.

5:1 2.5 - 4.0

Moderate labeling, generally a

good starting point for many

applications.

10:1 4.5 - 6.5

Higher labeling, providing a

stronger signal. Potential for

some protein aggregation.

20:1 7.0 - 9.0

High labeling, increased risk of

fluorescence quenching and

protein precipitation.
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Note: This data is for illustrative purposes. The optimal DOL and the molar ratio required to

achieve it will depend on the specific antibody and intended application.

Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)

Low DOL

- Presence of primary amines

in the buffer. - Low antibody

concentration. - Low pH of the

reaction buffer. - Hydrolyzed

Atto 465 NHS ester.

- Perform buffer exchange into

an amine-free buffer. -

Concentrate the antibody to at

least 2 mg/mL. - Ensure the

reaction buffer pH is between

8.0 and 9.0. - Prepare fresh

Atto 465 NHS ester stock

solution.

High DOL / Protein

Precipitation

- Excessive dye-to-protein

molar ratio.

- Reduce the molar excess of

Atto 465 NHS ester in the

reaction. Perform a titration to

find the optimal ratio.

Poor Separation During

Purification

- Inappropriate column size or

type.

- Use a Sephadex G-25

column with a bed volume at

least 10 times the sample

volume.

Chemical Reaction Pathway
The conjugation of Atto 465 NHS ester to an antibody proceeds via a nucleophilic substitution

reaction. The primary amine group on a lysine residue of the antibody acts as a nucleophile,

attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide

bond and the release of N-hydroxysuccinimide.
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Figure 2: Chemical reaction of Atto 465 NHS ester with an antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1261320#atto-465-nhs-ester-antibody-conjugation-
efficiency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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